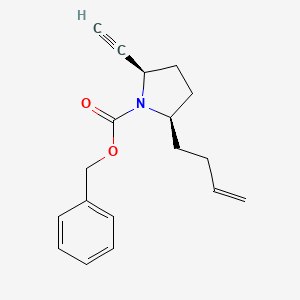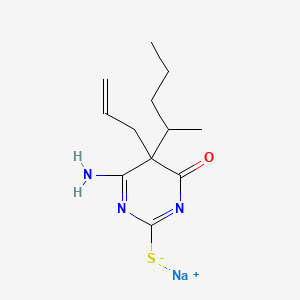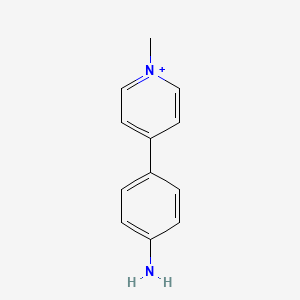
Pyridinium, 4-(4-aminophenyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-(4-aminophenyl)-1-methyl- is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyridinium ring substituted with a 4-aminophenyl group and a methyl group, making it a versatile molecule with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(4-aminophenyl)-1-methyl- typically involves the reaction of 4-aminobenzaldehyde with methylpyridinium salts under controlled conditions. One common method is the Zincke reaction, which involves the cyclocondensation of aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out in ethanol at reflux temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Pyridinium, 4-(4-aminophenyl)-1-methyl- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Pyridinium, 4-(4-aminophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Pyridinium, 4-(4-aminophenyl)-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Pyridinium, 4-(4-aminophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
Pyridine: A simpler analog with a single nitrogen atom in the ring.
4-Aminopyridine: Similar structure but lacks the methyl group.
N-Methylpyridinium: Similar but without the 4-aminophenyl substitution.
Uniqueness
Pyridinium, 4-(4-aminophenyl)-1-methyl- is unique due to its combination of a pyridinium ring with both a 4-aminophenyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
46311-40-4 |
|---|---|
分子式 |
C12H13N2+ |
分子量 |
185.24 g/mol |
IUPAC名 |
4-(1-methylpyridin-1-ium-4-yl)aniline |
InChI |
InChI=1S/C12H12N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-9,13H,1H3/p+1 |
InChIキー |
QHYLCANOPQWQFG-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


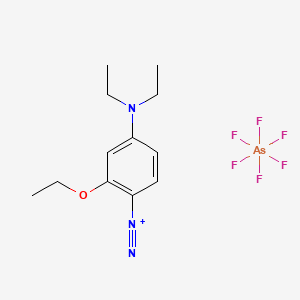
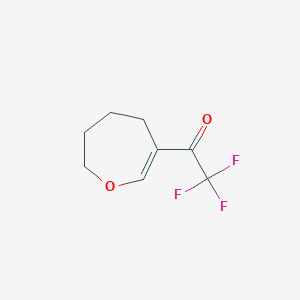
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
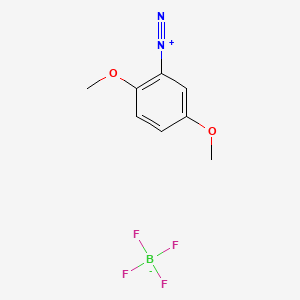
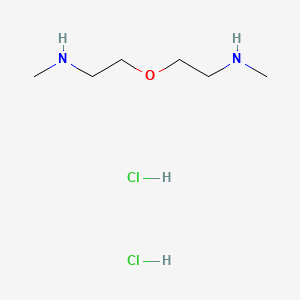
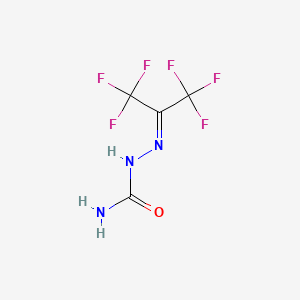
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
